molecular formula C9H12N2O3 B14167394 N-hydroxy-2,6-dimethoxybenzimidamide CAS No. 500024-83-9

N-hydroxy-2,6-dimethoxybenzimidamide

Cat. No.: B14167394
CAS No.: 500024-83-9
M. Wt: 196.20 g/mol
InChI Key: WTEALACSROTXMU-UHFFFAOYSA-N
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Description

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzenecarboximidamide, featuring hydroxy and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,6-dimethoxybenzenecarboximidamide typically involves the reaction of 2,6-dimethoxybenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production methods for N’-hydroxy-2,6-dimethoxybenzenecarboximidamide are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,6-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-2,4-dimethoxybenzenecarboximidamide: Similar structure but with different positions of the methoxy groups.

    N’-hydroxybenzenecarboximidamide: Lacks methoxy substituents.

    2,6-dimethoxybenzenecarboximidamide: Lacks the hydroxy group.

Uniqueness

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide is unique due to the specific arrangement of hydroxy and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

500024-83-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N'-hydroxy-2,6-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

WTEALACSROTXMU-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C(=N/O)/N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=NO)N

Origin of Product

United States

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